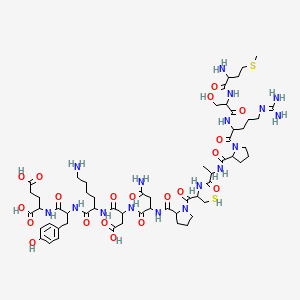

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH est un peptide composé de douze acides aminés : méthionine, sérine, arginine, proline, alanine, cystéine, proline, asparagine, acide aspartique, lysine, tyrosine et acide glutamique . Ce peptide a une formule moléculaire de C58H91N17O20S2 et un poids moléculaire de 1410.57 g/mol . Les peptides comme celui-ci sont essentiels dans divers processus biologiques et ont des applications significatives dans la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides tels que H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH implique généralement la synthèse peptidique en phase solide (SPPS) . Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Déprotection : Élimination du groupe protecteur de l'acide aminé lié à la résine.

Couplage : Ajout du prochain acide aminé de la séquence à l'aide de réactifs de couplage tels que HBTU ou DIC.

Clivage : Élimination finale du peptide de la résine à l'aide d'un réactif de clivage tel que l'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, assurant un rendement élevé et une pureté élevée du produit final. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour isoler le peptide souhaité des sous-produits et des impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Les peptides tels que H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH peuvent subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de cystéine peuvent former des ponts disulfures par oxydation.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus de cystéine.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Des réactifs comme les esters de N-hydroxysuccinimide (NHS) peuvent être utilisés pour la modification des acides aminés.

Principaux produits

Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation des résidus de cystéine entraîne la formation de ponts disulfures, ce qui peut stabiliser la structure du peptide.

Applications de la recherche scientifique

Les peptides comme this compound ont de nombreuses applications dans la recherche scientifique :

Chimie : Utilisés comme éléments constitutifs de molécules plus complexes et dans l'étude des techniques de synthèse peptidique.

Biologie : Servent de modèles pour l'étude de la structure et de la fonction des protéines, ainsi que des interactions enzyme-substrat.

Médecine : Étudiés pour leurs propriétés thérapeutiques potentielles, y compris comme agents antimicrobiens, inhibiteurs enzymatiques et dans les systèmes de délivrance de médicaments.

Industrie : Utilisés dans le développement de biosenseurs, de diagnostics et comme composants dans diverses applications biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de peptides tels que this compound implique leur interaction avec des cibles moléculaires spécifiques, telles que des enzymes, des récepteurs ou d'autres protéines. Ces interactions peuvent moduler les voies et les processus biologiques. Par exemple, le peptide peut se lier au site actif d'une enzyme, inhibant son activité, ou interagir avec un récepteur pour déclencher une cascade de signalisation.

Applications De Recherche Scientifique

Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis techniques.

Biology: Serve as models for studying protein structure and function, as well as in enzyme-substrate interactions.

Medicine: Investigated for their potential therapeutic properties, including as antimicrobial agents, enzyme inhibitors, and in drug delivery systems.

Industry: Utilized in the development of biosensors, diagnostics, and as components in various biotechnological applications.

Mécanisme D'action

The mechanism of action of peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes. For instance, the peptide may bind to an enzyme’s active site, inhibiting its activity, or interact with a receptor to trigger a signaling cascade.

Comparaison Avec Des Composés Similaires

Composés similaires

H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH : Structure similaire mais avec la glycine au lieu de la méthionine.

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH : Structure similaire mais avec l'acide aspartique au lieu de l'acide glutamique.

Unicité

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH est unique en raison de sa séquence spécifique d'acides aminés, qui détermine sa structure, sa stabilité et son activité biologique. La présence de résidus de méthionine et de cystéine permet une formation potentielle de ponts disulfures, ajoutant à la stabilité et à la fonctionnalité du peptide.

Activité Biologique

The compound H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of thrombin receptor antagonism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C58H91N17O20S2

- Molecular Weight : 1410.57 g/mol

- CAS Number : 207553-92-2

This peptide consists of a sequence of amino acids that contribute to its unique biological activities, particularly in the modulation of platelet aggregation and other thrombin-related processes.

Thrombin Receptor Antagonism

This compound acts primarily as an inhibitor of thrombin-triggered platelet aggregation . It has been shown to significantly reduce serotonin release and tyrosine phosphorylation associated with platelet activation, making it a candidate for therapeutic use in conditions related to thrombosis.

The peptide functions by binding to the protease-activated receptor 1 (PAR-1), inhibiting its activation by thrombin. This blockade prevents downstream signaling pathways that lead to platelet activation and aggregation.

Comparative Activity

In studies comparing various peptides, this compound demonstrated approximately tenfold higher anti-aggregatory activity than previously reported thrombin receptor antagonists. This enhanced efficacy suggests its potential for use in clinical settings where inhibition of platelet aggregation is desired.

Research Findings

A summary of key findings from recent studies is presented below:

Clinical Implications

- Thrombosis Management : The compound's ability to inhibit thrombin activity positions it as a potential treatment for thrombotic disorders. Clinical trials are necessary to evaluate its effectiveness and safety in humans.

- Cardiovascular Health : Given its role in platelet function, this peptide may be beneficial in managing cardiovascular diseases where platelet aggregation is a risk factor.

Experimental Models

Research utilizing animal models has provided insights into the pharmacodynamics of this compound. In murine models, administration of the peptide resulted in decreased thrombus formation under conditions that typically promote clotting.

Propriétés

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEYOQGUZFFDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N17O20S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.